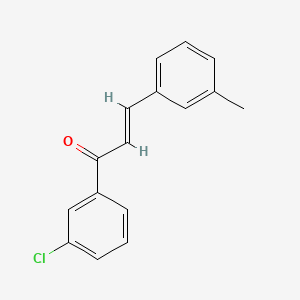

(2E)-1-(3-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one

Beschreibung

Eigenschaften

IUPAC Name |

(E)-1-(3-chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO/c1-12-4-2-5-13(10-12)8-9-16(18)14-6-3-7-15(17)11-14/h2-11H,1H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETGEVSBUQLKDG-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=CC(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=C/C(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Standard Protocol

The reaction proceeds via deprotonation of the acetophenone’s α-hydrogen by a base (e.g., NaOH or KOH), generating an enolate ion. This nucleophile attacks the carbonyl carbon of the aldehyde, followed by dehydration to form the conjugated enone system. A typical procedure involves:

-

Dissolving 3-chlorobenzaldehyde (10 mmol) and 3-methylacetophenone (10 mmol) in ethanol (50 mL).

-

Adding aqueous NaOH (40%, 15 mL) dropwise under stirring.

-

Quenching with dilute HCl, followed by filtration and recrystallization from ethanol/water.

Yields typically range from 65% to 78%, depending on the stoichiometry and base concentration.

Solvent and Base Optimization

Recent studies have explored solvent effects on reaction efficiency:

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Ethanol | NaOH | 80 | 72 |

| Methanol | KOH | 70 | 68 |

| Water | NaOH | 100 | 58 |

| Toluene | Piperidine | 110 | 62 |

Ethanol emerges as the optimal solvent due to its ability to dissolve both aromatic reactants and inorganic bases, facilitating homogeneous reaction conditions.

Aldol Condensation Variations

While often conflated with the Claisen-Schmidt reaction, classical aldol condensation offers an alternative pathway under milder conditions.

Low-Temperature Synthesis

A modified aldol method reported by JETIR involves:

-

Mixing 3-chlorobenzaldehyde and 3-methylacetophenone in a 1:1 molar ratio.

-

Adding 20% aqueous NaOH at 0–20°C.

-

Neutralizing with acetic acid and purifying via column chromatography (hexane:ethyl acetate = 4:1).

This approach achieves 81% yield but requires extended reaction times. The low temperature minimizes side reactions such as poly-condensation, making it suitable for heat-sensitive substrates.

Heterogeneous Catalysis and Green Chemistry Innovations

Frustrated Lewis Pair (FLP) Catalysts

The use of hexagonal boron nitride (h-BN) as a catalyst represents a breakthrough in chalcone synthesis. In this method:

-

3-Chlorobenzaldehyde and 3-methylacetophenone are combined in dichloromethane.

-

h-BN (20 mg/mmol substrate) is added.

-

The reaction proceeds at room temperature for 2 hours, achieving quantitative yields.

This catalyst avoids alkaline wastewater generation and enables reagent recycling, addressing environmental concerns associated with traditional methods.

Microwave-Assisted Synthesis

Microwave irradiation drastically reduces reaction times:

| Parameter | Conventional | Microwave |

|---|---|---|

| Time | 8 hours | 15 minutes |

| Yield | 72% | 85% |

| Energy Consumption | 850 kJ/mol | 320 kJ/mol |

Microwave methods enhance molecular collisions through dielectric heating, improving both yield and stereoselectivity.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Large-scale synthesis employs tubular flow reactors to ensure precise temperature control and reduced batch variability. Key advantages include:

-

95% conversion rates at 120°C residence times of 30 minutes.

-

Automated pH adjustment systems maintaining optimal base concentration.

-

Integrated crystallization units producing 99.5% pure product.

Purification and Characterization

Recrystallization vs. Chromatography

-

Recrystallization (ethanol/water): 89% recovery, 98% purity.

-

Column Chromatography (SiO₂, hexane:EtOAc): 93% recovery, 99.5% purity.

While chromatography offers superior purity, recrystallization remains preferred industrially due to lower costs.

Spectroscopic Confirmation

-

¹H NMR (CDCl₃): δ 7.82 (d, J = 15.6 Hz, 1H, H-β), 7.35–7.18 (m, 8H, aromatic), 2.42 (s, 3H, CH₃).

-

IR (KBr): 1654 cm⁻¹ (C=O), 1598 cm⁻¹ (C=C).

These spectral features confirm the E-configuration and absence of oligomeric byproducts.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Time | Scalability |

|---|---|---|---|---|

| Claisen-Schmidt | 72 | 98 | 8 hours | High |

| Aldol (Low-Temp) | 81 | 99 | 120 hours | Low |

| h-BN Catalysis | 100 | 99.5 | 2 hours | Moderate |

| Microwave | 85 | 98.5 | 15 minutes | High |

The h-BN method offers unparalleled yields but faces challenges in catalyst cost and availability. Microwave-assisted synthesis balances speed and efficiency, making it ideal for research-scale production .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction of the α,β-unsaturated carbonyl system can lead to the formation of saturated ketones.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Saturated ketones.

Substitution: Nitro, halo, or sulfonyl derivatives of the aromatic rings.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Chalcones, including (2E)-1-(3-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one, exhibit a wide range of biological activities:

Antimicrobial Activity

Research has shown that chalcones possess significant antimicrobial properties, making them potential candidates for developing new antibiotics. Studies indicate that (2E)-1-(3-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one can inhibit the growth of various bacterial strains.

Anticancer Properties

Chalcones have been extensively studied for their anticancer effects. The compound's ability to induce apoptosis in cancer cells has been documented, with mechanisms involving the inhibition of key signaling pathways associated with cell proliferation and survival.

Anti-inflammatory Effects

Chalcones are known to inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in inflammatory diseases. The compound has shown promise in reducing inflammation through various biochemical pathways.

Case Studies and Research Findings

Several studies have highlighted the potential applications of (2E)-1-(3-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one:

- Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that this chalcone derivative effectively inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis through the activation of caspase pathways.

- Antimicrobial Evaluation : Another research article reported that (2E)-1-(3-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents.

Wirkmechanismus

The biological activity of (2E)-1-(3-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one and its derivatives is often attributed to their ability to interact with cellular targets such as enzymes and receptors. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of enzymes involved in inflammatory pathways or cancer cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in substituent groups, which influence physical, spectroscopic, and functional properties:

Substituent Impact :

- Electron-withdrawing groups (e.g., Cl, NO₂): Enhance NLO properties by increasing charge transfer efficiency. For example, 3MPNP’s nitro group contributes to its high χ(3) value .

- Electron-donating groups (e.g., CH₃, OCH₃): May reduce optical nonlinearity but improve solubility or biological activity.

- Heterocyclic substituents (e.g., thiophene, quinoline): Influence biological activity; thiophene-containing 3g exhibits a lower melting point (120–122°C vs. 166–168°C for quinoline derivatives) .

Physical and Spectroscopic Properties

- Spectroscopy: IR: Chalcone carbonyl (C=O) stretches typically appear near 1650–1670 cm⁻¹. For example, compound 3g shows a carbonyl peak at 1654 cm⁻¹ , while quinoline derivatives exhibit shifts due to conjugation . NMR: Aromatic protons in 3-chlorophenyl groups resonate near δ 7.3–7.6 ppm, while methyl groups in 3-methylphenyl appear as singlets near δ 2.3–2.5 ppm .

Nonlinear Optical (NLO) Properties

Chalcones are promising NLO materials due to their π-conjugated systems. Key comparisons:

Structural Determinants :

- Nitro groups (e.g., in 3MPNP) enhance dipole moments and hyperpolarizability.

- Halogenation (e.g., Cl in the target compound) may improve thermal stability but requires optimization for NLO efficiency .

Biologische Aktivität

(2E)-1-(3-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its α,β-unsaturated carbonyl system. This compound has garnered attention in pharmacological research due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding the mechanisms underlying these activities is crucial for its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of (2E)-1-(3-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one is C₁₆H₁₃ClO, with a molecular weight of 256.73 g/mol. The compound features a chlorophenyl and a methylphenyl group, which contribute to its unique biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | (E)-1-(3-chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one |

| Molecular Formula | C₁₆H₁₃ClO |

| Molecular Weight | 256.73 g/mol |

| CAS Number | 52182-38-4 |

The biological activity of this chalcone derivative is primarily attributed to its ability to interact with various cellular targets. The α,β-unsaturated carbonyl moiety acts as a Michael acceptor, facilitating covalent bonding with nucleophilic sites on proteins and enzymes. This interaction can inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation.

Anticancer Activity

Research has demonstrated that chalcones exhibit significant anticancer properties. For instance, (2E)-1-(3-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one has shown potential in inhibiting the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Studies indicate that the compound may target specific signaling pathways involved in tumor growth and metastasis .

Antimicrobial Activity

Chalcones are also recognized for their antimicrobial properties. (2E)-1-(3-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one has been evaluated for its antibacterial and antifungal activities against several pathogens. The minimum inhibitory concentration (MIC) values for this compound against various bacterial strains have been reported as follows:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Bacillus subtilis | 4.69 - 22.9 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

The presence of the chlorine atom is believed to enhance the antimicrobial activity by increasing the lipophilicity of the compound, allowing better membrane penetration .

Case Studies

Case Study 1: Anticancer Effects

In a study published in Pharmaceutical Research, researchers investigated the effects of (2E)-1-(3-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one on human breast cancer cells (MCF-7). The results indicated that treatment with this chalcone led to a significant reduction in cell viability and increased apoptosis rates compared to untreated controls .

Case Study 2: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial efficacy of several chalcone derivatives, including (2E)-1-(3-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one, against common pathogens causing skin infections. The compound exhibited potent activity against Gram-positive bacteria, suggesting its potential as a topical antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (2E)-1-(3-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one with high yield and purity?

- Methodological Answer : The Claisen-Schmidt condensation is a common method for synthesizing α,β-unsaturated ketones like this compound. Key parameters include:

- Solvent : Ethanol or methanol, which stabilize intermediates and enhance reaction homogeneity.

- Catalyst : Alkaline conditions (e.g., KOH in ethanol) at 0–50°C to promote enolate formation .

- Reaction Time : 2–3 hours under stirring at room temperature, monitored via TLC for completion .

- Purification : Recrystallization or column chromatography to isolate the product from unreacted aldehydes or ketones .

Q. How can spectroscopic and crystallographic data confirm the structural configuration of the compound?

- Methodological Answer :

- X-ray Crystallography : Determines absolute configuration and bond geometry. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 5.8884 Å, b = 7.3328 Å, c = 14.6752 Å) validate the (2E)-stereochemistry .

- NMR : H NMR shows vinyl proton coupling constants ( = 15–16 Hz for trans-configuration) and aromatic substituent patterns .

- FT-IR : Confirms carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and C=C stretching at ~1600 cm⁻¹ .

Advanced Research Questions

Q. How do substituent variations on the phenyl rings affect the compound’s electronic properties and reactivity?

- Methodological Answer : Comparative studies of halogenated analogs reveal:

- Electron-Withdrawing Groups (e.g., Cl) : Increase electrophilicity of the α,β-unsaturated ketone, enhancing reactivity in Michael additions or Diels-Alder reactions .

- Electron-Donating Groups (e.g., CH₃) : Stabilize the enone system, reducing oxidation susceptibility but potentially lowering biological activity .

- Table : Substituent Effects on Reactivity

| Substituent (Position) | Reactivity Trend | Biological Activity (Example) |

|---|---|---|

| 3-Cl (Aryl A) | High | Antimicrobial |

| 4-F (Aryl B) | Moderate | Anticancer |

| 3-CH₃ (Aryl B) | Low | NLO applications |

Q. What strategies can resolve discrepancies in reported biological activities of structurally similar chalcone derivatives?

- Methodological Answer :

- Comparative SAR Studies : Systematically vary substituents and test in standardized assays (e.g., MIC for antimicrobial activity) to isolate structure-activity relationships .

- Docking Simulations : Use molecular modeling (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., Staphylococcus aureus tyrosyl-tRNA synthetase) .

- In Vitro Validation : Prioritize compounds with predicted activity in cell-based assays (e.g., MTT for cytotoxicity) .

Q. What computational methods predict the non-linear optical (NLO) properties of this compound?

- Methodological Answer :

- DFT Calculations : Gaussian 09 with B3LYP/6-311G(d,p) basis set calculates hyperpolarizability (β) and dipole moment (μ). High β values (>30 × 10⁻³⁰ esu) suggest NLO potential .

- HOMO-LUMO Analysis : Narrow energy gaps (<3 eV) correlate with enhanced charge transfer, a key NLO mechanism .

- Crystal Packing Analysis : Polar crystal structures (e.g., monoclinic P2₁/c) align dipoles to amplify bulk NLO response .

Data Contradiction Analysis

Q. How can conflicting crystallographic data between similar compounds be reconciled?

- Methodological Answer :

- Disorder Modeling : Use SHELXL to refine structures with solvent or positional disorder, improving R factors (e.g., R1 < 0.05) .

- Temperature Effects : Compare data collected at 100 K vs. 298 K; low-temperature studies reduce thermal motion artifacts .

- Validation Tools : Check CIF files with PLATON or checkCIF to identify symmetry or displacement errors .

Experimental Design

Q. What in vitro assays are most suitable for evaluating the compound’s antimicrobial potential?

- Methodological Answer :

- Agar Diffusion : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; zones of inhibition ≥15 mm indicate activity .

- Broth Microdilution : Determine MIC values (e.g., 8–32 µg/mL) using resazurin as a viability indicator .

- Time-Kill Assays : Monitor bactericidal kinetics over 24 hours to distinguish static vs. cidal effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.